![molecular formula C23H20N4O3 B2764518 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide CAS No. 921823-52-1](/img/no-structure.png)

2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.438. The purity is usually 95%.

BenchChem offers high-quality 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has led to the development of novel pyrimidinones and oxazinones derivatives, synthesized for their potential antimicrobial properties. For instance, a series of pyridines, pyrimidinones, oxazinones, and their derivatives were synthesized using citrazinic acid as a starting material, demonstrating significant antibacterial and antifungal activities. This showcases the compound's role in the synthesis of new antimicrobial agents, with potential applications in addressing microbial resistance (Hossan et al., 2012).

Radioligand Development for Imaging

The compound has been utilized in the development of radioligands for positron emission tomography (PET) imaging. A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, designed with a fluorine atom, allowed for labeling with fluorine-18. This advancement in radioligand synthesis enables in vivo imaging of specific proteins, contributing to the diagnosis and research of various diseases (Dollé et al., 2008).

Central Nervous System Depressant Activity

Compounds synthesized from the reaction of specific derivatives have been screened for central nervous system depressant activity. This research avenue explores the therapeutic potential of such compounds in treating disorders related to CNS activity, highlighting the compound's significance in the development of new CNS depressants (Manjunath et al., 1997).

Anti-inflammatory and Analgesic Activity

Further research into pyrimidine derivatives, including those related to the compound of interest, has shown promising anti-inflammatory and analgesic activities. The synthesis of new pyrimidine derivatives and their subsequent evaluation for these activities contribute to the search for novel therapeutic agents in managing pain and inflammation (Sondhi et al., 2009).

Anticancer Activity

Certain derivatives have been synthesized with the aim of discovering new anticancer agents. Through structural modifications and biological evaluation, compounds showing appreciable cancer cell growth inhibition have been identified, underscoring the potential of this chemical framework in oncology research (Al-Sanea et al., 2020).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide' involves the condensation of 2-aminopyridine with ethyl acetoacetate to form 3-ethyl-4-hydroxy-2-methylpyridine. This intermediate is then reacted with benzaldehyde to form 3-phenethyl-4-hydroxy-2-methylpyridine. The resulting compound is then cyclized with urea to form 3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-4-one. This intermediate is then oxidized with potassium permanganate to form 2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidine. Finally, this compound is reacted with N-phenylacetamide to form the target compound.", "Starting Materials": [ "2-aminopyridine", "ethyl acetoacetate", "benzaldehyde", "urea", "potassium permanganate", "N-phenylacetamide" ], "Reaction": [ "Condensation of 2-aminopyridine with ethyl acetoacetate to form 3-ethyl-4-hydroxy-2-methylpyridine", "Reaction of 3-ethyl-4-hydroxy-2-methylpyridine with benzaldehyde to form 3-phenethyl-4-hydroxy-2-methylpyridine", "Cyclization of 3-phenethyl-4-hydroxy-2-methylpyridine with urea to form 3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-4-one", "Oxidation of 3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-4-one with potassium permanganate to form 2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidine", "Reaction of 2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidine with N-phenylacetamide to form the target compound" ] } | |

CAS RN |

921823-52-1 |

Molecular Formula |

C23H20N4O3 |

Molecular Weight |

400.438 |

IUPAC Name |

2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-phenylacetamide |

InChI |

InChI=1S/C23H20N4O3/c28-20(25-18-10-5-2-6-11-18)16-27-19-12-7-14-24-21(19)22(29)26(23(27)30)15-13-17-8-3-1-4-9-17/h1-12,14H,13,15-16H2,(H,25,28) |

InChI Key |

PWDBYKKHJGTOHT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC=C4 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

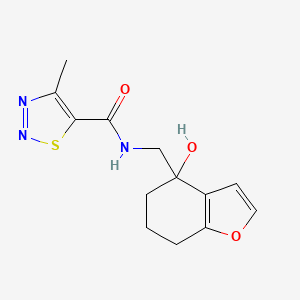

![Ethyl 6-acetyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2764435.png)

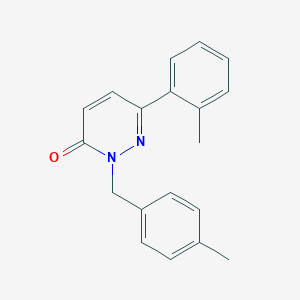

![(E)-1-((4-chlorophenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2764441.png)

![N-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2764443.png)

![2-amino-1-(1,3-benzodioxol-5-yl)-N-(3-ethoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2764444.png)

![2-Phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylic acid](/img/structure/B2764449.png)

![8-[(2Z)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2764450.png)

![4-Phenyl-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2764452.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2764453.png)

![[1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2764454.png)

![5-isopropyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2764455.png)

![5-[(E)-2-Cyano-3-oxo-3-(propylamino)prop-1-enyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2764456.png)